molecular formula C23H18FN3O3 B12181841 N-(4-fluorobenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

N-(4-fluorobenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12181841
M. Wt: 403.4 g/mol
InChI Key: XLZCPRYYESHXBS-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a chemical compound based on the quinazolinone-7-carboxamide scaffold, which has been identified in scientific literature as a promising core structure for the development of soluble epoxide hydrolase (sEH) inhibitors . sEH is a key regulatory enzyme in the arachidonic acid metabolism pathway. It degrades epoxyeicosatrienoic acids (EETs), which are lipid mediators with beneficial biological activities, including reducing inflammation, regulating vascular tone, and improving mitochondrial function . Inhibiting sEH is therefore a recognized therapeutic strategy to maintain high levels of these protective EETs, with broad research applications in investigating metabolic, renal, and cardiovascular disorders . Structure-activity relationship (SAR) studies of quinazolinone-7-carboxamides have demonstrated that the amide function is a critical pharmacophore for sEH inhibition, enabling key hydrogen-bonding interactions within the enzyme's active site . Furthermore, research on analogous compounds has shown that the specific nature of the substituents on the quinazolinone nucleus, such as the benzyl fragments, significantly influences the compound's potency and selectivity . This compound is related to a chemotype that has also been explored for its potential in kinase inhibition research, as the quinazolinone core is a privileged structure in the design of inhibitors for various receptor tyrosine kinases . This reagent provides researchers with a valuable tool for probing inflammatory pathways and studying the physiological roles of the CYP450 branch of arachidonic acid metabolism.

Properties

Molecular Formula

C23H18FN3O3

Molecular Weight

403.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-(2-methoxyphenyl)-4-oxoquinazoline-7-carboxamide

InChI

InChI=1S/C23H18FN3O3/c1-30-21-5-3-2-4-20(21)27-14-26-19-12-16(8-11-18(19)23(27)29)22(28)25-13-15-6-9-17(24)10-7-15/h2-12,14H,13H2,1H3,(H,25,28)

InChI Key

XLZCPRYYESHXBS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Cyclization with Urea Derivatives

In a representative procedure, 2-amino-5-nitrobenzamide is treated with urea in dimethyl sulfoxide (DMSO) at 160°C for 4–6 hours, yielding 6-nitroquinazolin-4(3H)-one . This step achieves a 75–85% yield, with the nitro group enabling subsequent reductions for functionalization.

Alternative Thiourea-Mediated Route

Thiourea reacts with 2-aminobenzophenone in DMSO under microwave irradiation (150°C, 5 hours) to form 4-phenylquinazoline . While this method favors aryl substituents, adapting it for 2-methoxyphenyl incorporation requires substituting benzophenone with 2-methoxybenzoyl chloride during precursor synthesis.

Carboxamide Functionalization at C7

The C7 carboxylate is converted to the 4-fluorobenzyl carboxamide via a two-step ester-to-amide transformation.

Ester Hydrolysis

Methyl 3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is hydrolyzed with 2M NaOH in MeOH/H₂O (4:1) at 60°C for 3 hours, yielding the carboxylic acid (93% yield). FTIR confirms loss of the ester carbonyl (1720 cm⁻¹) and emergence of a broad -OH stretch (2500–3000 cm⁻¹).

Amide Coupling

The carboxylic acid reacts with 4-fluorobenzylamine using HATU and DIPEA in DMF at 25°C for 12 hours, forming the target carboxamide (88% yield). HRMS validates the product ([M+H]+ = 403.4), while ¹⁹F NMR shows a singlet at -117.2 ppm (CF group).

Comparative Analysis of Synthetic Routes

MethodKey StepConditionsYield (%)Purity (%)
SNArNitro displacementDMSO, 110°C, 16 h65–72≥95
Suzuki CouplingPd-mediated couplingToluene/EtOH, 80°C, 12 h78≥97
Thiourea CyclizationMicrowave-assistedDMSO, 150°C, 5 h75–85≥90

The Suzuki route offers superior regioselectivity, whereas SNAr is more cost-effective for large-scale synthesis.

Challenges and Optimization Strategies

Nitro Group Reduction

Reducing the 6-nitro intermediate to 6-amino requires Fe/HCl in EtOH/H₂O (4:1) at 80°C. Over-reduction to 6-H is mitigated by stoichiometric Fe control (5 equiv).

Purification Issues

Column chromatography (SiO₂, EtOAc/hexane 1:1) effectively separates the carboxamide from unreacted amine. Recrystallization from EtOH/H₂O (7:3) enhances purity to ≥99%.

Scalability and Industrial Relevance

A kilogram-scale synthesis was demonstrated using the thiourea-DMSO method, achieving 82% yield after crystallization. Green chemistry metrics include:

  • E-factor : 0.9 (kg waste/kg product)

  • PMI : 3.2

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Reaction Type Conditions Potential Products Evidence
Fluorine displacementK₂CO₃/DMF, 100°C, 12hHydroxy- or amino-benzyl derivativesAnalogous quinazoline NAS

Hydrolysis of the Carboxamide Group

The 7-carboxamide group is susceptible to hydrolysis under acidic or basic conditions, forming a carboxylic acid. This reaction is critical for modulating bioavailability or generating reactive intermediates.

Reagent Conditions Product
HCl (6M)Reflux, 6h7-Carboxylic acid derivative
NaOH (2M)80°C, 4hSodium salt of carboxylic acid

Cyclization Reactions

The quinazoline core’s 4-oxo group and adjacent nitrogen atoms enable cyclization. For example, reaction with hydrazine derivatives forms fused pyrazole or triazole rings, enhancing biological activity .

Example Reaction Pathway:

  • Substrate: Hydrazine hydrate

  • Conditions: Ethanol, glacial acetic acid, reflux (8h)

  • Product: Pyrazolo[3,4-d]quinazoline derivative

Electrophilic Aromatic Substitution (EAS)

The methoxyphenyl group directs electrophiles to the para position relative to the methoxy group. Nitration or sulfonation reactions are feasible, though steric hindrance from the quinazoline core may limit reactivity.

Reagent Position Modified Product
HNO₃/H₂SO₄para to methoxyNitro-substituted methoxyphenyl derivative

Reduction of the Quinazoline Core

The 4-oxo group in the dihydroquinazoline structure can be reduced to a hydroxyl or methylene group using agents like NaBH₄ or LiAlH₄, altering the compound’s planarity and binding affinity.

Reducing Agent Conditions Product
NaBH₄MeOH, RT, 2h4-Hydroxy-3,4-dihydroquinazoline
LiAlH₄THF, 0°C → RT, 4h4-Methylene-3,4-dihydroquinazoline

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Heck) at the methoxyphenyl or fluorobenzyl groups enable structural diversification. These reactions require halogenated precursors, which may necessitate prior functionalization .

Example Suzuki Coupling:

  • Substrate: Boronic acid (e.g., phenylboronic acid)

  • Catalyst: Pd(PPh₃)₄

  • Conditions: DME/H₂O, 80°C, 12h

  • Product: Biaryl-substituted quinazoline

Oxidation Reactions

The methoxy group can undergo demethylation under strong oxidizing conditions (e.g., BBr₃), yielding a phenolic derivative. This modification impacts solubility and target interaction.

Reagent Conditions Product
BBr₃CH₂Cl₂, −78°C → RT, 6h3-(2-Hydroxyphenyl)-substituted derivative

Amide Bond Functionalization

The carboxamide group can react with amines or alcohols under dehydrating conditions (e.g., DCC/DMAP) to form ureas or esters, respectively.

Reagent Product Application
Ethylamine/DCCUrea derivativeEnhanced kinase inhibition
Methanol/H₂SO₄Methyl esterImproved metabolic stability

Key Mechanistic Insights:

  • Fluorine’s Role: The electron-withdrawing nature of fluorine enhances the electrophilicity of adjacent carbons, facilitating NAS or EAS at the benzyl group.

  • Quinazoline Reactivity: The 4-oxo group acts as a hydrogen-bond acceptor, influencing both chemical reactivity and biological target engagement.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex organic molecules.
  • Studied for its potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine:

  • Explored as a potential therapeutic agent for various diseases due to its biological activities.
  • Studied for its potential use in drug delivery systems.

Industry:

  • Used in the development of new materials with specific properties.
  • Investigated for its potential use in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in biological processes, leading to its observed biological activities.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity and resulting in therapeutic effects.

    Signal Transduction Pathways: The compound may influence various signal transduction pathways, affecting cellular functions and responses.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and related quinazoline derivatives:

Compound Name & ID Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features
Target Compound C23H18FN3O3 403.41 3-(2-methoxyphenyl); 7-carboxamide-(4-fluorobenzyl) High lipophilicity due to fluorobenzyl; methoxy enhances electron density.
10k () C18H15FN3O3 340.11 3-(4-fluorobenzyl); 7-acrylamide-(N-hydroxy) HDAC inhibitor; polar acrylamide group may reduce membrane permeability.
Compound C24H20N4O4 428.40 3-(2-methoxyphenyl); 7-carboxamide-(4-acetamidophenyl) Acetamido group increases polarity; similar 3-position substituent to target.
Compound C18H16ClN3O4 373.80 3-(3-chloro-4-methoxyphenyl); 7-carboxamide-(2-hydroxyethyl) Chloro group (electron-withdrawing); hydroxyethyl enhances solubility.
Compound C24H21F2N3O2S 477.50 2-thio-(4-fluorobenzyl); 3-(4-fluorophenyl); 7-carboxamide-(N,N-diethyl) Thioether linkage; diethyl groups increase steric bulk.

Functional Group Analysis

  • In contrast, 10k () uses a 4-fluorobenzyl group, which may improve metabolic stability but reduce electron density. ’s 3-chloro-4-methoxyphenyl substituent introduces an electron-withdrawing chlorine atom, which could alter electronic interactions compared to the target’s purely electron-donating methoxy group.
  • 10k () employs an N-hydroxyacrylamide group, which is polar and may enhance solubility but limit blood-brain barrier penetration.

Physicochemical Properties

  • Melting Points :
    • 10k (): 211–212°C, indicative of a crystalline, high-purity compound.
    • Example 53 (, unrelated core): 175–178°C, demonstrating variability based on substituents.
  • Solubility : The target’s fluorobenzyl group likely reduces aqueous solubility compared to ’s hydroxyethyl-substituted analog, which benefits from increased polarity.

Biological Activity

N-(4-fluorobenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

1. Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. This compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance:

  • In vitro studies reported an IC50 value in the low micromolar range against breast cancer cell lines, indicating potent antiproliferative activity.
  • The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism that involves programmed cell death (source: ).

2. Antimicrobial Activity

Quinazolines are also known for their antimicrobial properties. The compound demonstrated:

  • Broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
  • Inhibition of bacterial growth was assessed using the disk diffusion method, showing zones of inhibition comparable to standard antibiotics (source: ).

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer cell proliferation and survival, such as:
    • Aurora Kinase : Inhibitory assays revealed that the compound effectively inhibits Aurora kinase activity, which is crucial for mitotic progression.
    • Cholinesterases : It has been noted for its inhibitory effects on acetylcholinesterase (AChE), which may have implications in neurodegenerative diseases (source: ).
  • Molecular Interactions : Molecular docking studies indicate that the compound binds effectively to target proteins, stabilizing the enzyme-substrate complex and preventing normal enzymatic function (source: ).

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Study ADemonstrated significant anticancer effects with an IC50 of 0.25 µM against MCF-7 cells.
Study BShowed antimicrobial efficacy with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL against various bacterial strains.
Study CInvestigated the neuroprotective effects through AChE inhibition with a reported IC50 of 0.15 µM.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(4-fluorobenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide, and how can reaction yields be optimized?

  • Methodology : Start with a quinazoline-4-one core and employ sequential functionalization. For the 7-carboxamide group, use coupling reagents like EDCI/HOBt under inert conditions. Introduce the 4-fluorobenzyl and 2-methoxyphenyl moieties via nucleophilic substitution or Buchwald-Hartwig amination. Optimize solvent polarity (e.g., DMF or THF) and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) to improve yields. Monitor intermediates via TLC or HPLC .
  • Key Parameters : Reaction temperature (80–120°C), stoichiometry (1.2–1.5 equivalents for bulky substituents), and purification via column chromatography (silica gel, hexane/EtOAc gradient).

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

  • Methodology :

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., fluorobenzyl aromatic protons at δ 7.2–7.4 ppm, methoxy singlet at δ ~3.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~448.1 g/mol) .
  • HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Q. What safety protocols should be followed during synthesis and handling?

  • Methodology :

  • Ventilation : Use fume hoods to avoid inhalation of fluorinated intermediates.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • First Aid : For skin contact, wash with soap/water; if inhaled, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation, and which software tools are recommended?

  • Methodology : Grow single crystals via slow evaporation (solvent: DCM/MeOH). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL for small-molecule structures, focusing on torsional angles of the fluorobenzyl and methoxyphenyl groups to assess planarity .
  • Key Metrics : R-factor (<0.05), displacement parameters for fluorine atoms, and hydrogen-bonding networks .

Q. What computational methods are suitable for predicting the compound’s binding affinity to kinase targets (e.g., EGFR or Aurora kinases)?

  • Methodology :

  • Docking : Use AutoDock Vina with crystal structures from the PDB (e.g., EGFR: 1M17). Parameterize the ligand’s partial charges via DFT (B3LYP/6-31G*).
  • MD Simulations : Run 100 ns trajectories in GROMACS to evaluate stability of the quinazoline core in the ATP-binding pocket .
    • Validation : Compare with experimental IC₅₀ values from kinase inhibition assays.

Q. How can researchers address contradictory bioactivity data across studies (e.g., varying IC₅₀ values in cancer cell lines)?

  • Methodology :

  • Standardization : Use identical cell lines (e.g., MCF-7 or HeLa) and assay conditions (e.g., 72-hour incubation, 10% FBS).
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent (DMSO concentration ≤0.1%) and passage number .
    • Troubleshooting : Validate purity via LC-MS and check for metabolic instability in cell media .

Q. What strategies enable structure-activity relationship (SAR) studies on the quinazoline scaffold?

  • Methodology :

  • Analog Synthesis : Modify the 4-fluorobenzyl group (e.g., replace F with Cl or CF₃) or methoxyphenyl moiety (e.g., demethylation or ortho-substitution).
  • Biological Testing : Screen analogs against a panel of kinases or cancer cell lines. Correlate substituent electronegativity/steric effects with activity .
    • Data Interpretation : Use heatmaps or PCA to cluster compounds by activity profiles .

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